molecular formula C10H17NO2 B13118918 Ethyl 5-azaspiro[3.4]octane-8-carboxylate

Ethyl 5-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B13118918
M. Wt: 183.25 g/mol
InChI Key: DWDMMJJRCTWAIQ-UHFFFAOYSA-N
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Description

Ethyl 5-azaspiro[3.4]octane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 5 and an ester group at position 7. Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 205.23 g/mol . This compound is recognized for its rigid spirocyclic framework, which enhances metabolic stability and binding selectivity in drug discovery applications. It serves as a versatile intermediate in synthesizing bioactive molecules, particularly in medicinal chemistry for kinase inhibitors and central nervous system (CNS) therapeutics .

Key structural features include:

  • Spiro[3.4]octane core: Provides conformational rigidity.
  • 5-aza substitution: Introduces a basic nitrogen atom, enabling hydrogen bonding and solubility modulation.
  • Ethyl carboxylate group: Facilitates further functionalization via hydrolysis or coupling reactions.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 5-azaspiro[3.4]octane-8-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)8-4-7-11-10(8)5-3-6-10/h8,11H,2-7H2,1H3

InChI Key

DWDMMJJRCTWAIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCNC12CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-azaspiro[3.4]octane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with ethyl chloroformate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-azaspiro[3.4]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-azaspiro[3.4]octane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The spirocyclic scaffold of Ethyl 5-azaspiro[3.4]octane-8-carboxylate is structurally analogous to several derivatives with variations in heteroatoms, substituents, or ring systems. Below is a comparative analysis based on molecular properties, synthetic utility, and applications:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
This compound 32499-64-2 C₁₀H₁₅NO₃ 205.23 5-aza, ethyl ester Intermediate for kinase inhibitors
Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate 2028342-09-6 C₉H₁₅NO₃ 185.22 2-oxa, 5-aza, ethyl ester Lab-scale scaffold for small molecules
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate 1286692-89-4 C₁₆H₂₁NO₃ 275.35 6-aza, 2-oxa, benzyl substituent Enhances lipophilicity; CNS drug research
Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate 2648957-06-4 C₉H₁₅NO₃S 216.30 2-oxa, 6-thia, methyl substituent Sulfur introduces electronic effects
O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate N/A C₁₆H₂₅NO₆ 327.37 Boc-protected amine, hydroxyl Prodrug design; stability optimization

Key Findings from Comparative Analysis

Heteroatom Influence: The 2-oxa-5-aza variant (CAS 2028342-09-6) exhibits reduced molecular weight (185.22 vs. 205.23 g/mol) compared to the parent compound, likely due to oxygen substitution altering ring strain and polarity .

Substituent Effects :

  • Benzyl groups (e.g., CAS 1286692-89-4) enhance lipophilicity (logP ~2.5), improving blood-brain barrier penetration for CNS-targeted drugs .
  • tert-Butyl carbamate (Boc) protection (e.g., ) improves solubility and stability during synthesis, critical for peptide mimetics.

Synthetic Utility: this compound is more reactive toward nucleophilic substitution than its 2-oxa counterparts due to the absence of electron-withdrawing oxygen .

Biological Relevance :

  • Compounds with benzyl substituents (e.g., CAS 1286692-89-4) show higher binding affinity to serotonin receptors in preliminary assays .
  • The parent compound (CAS 32499-64-2) is preferred in kinase inhibitor development due to its balanced polarity and rigidity .

Biological Activity

Ethyl 5-azaspiro[3.4]octane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a spirocyclic configuration that includes an azaspiro moiety, which is known for its ability to interact with various biological targets. The molecular formula for this compound is C11H17NO2C_{11}H_{17}NO_2, and it has a molecular weight of approximately 197.26 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites on these biological targets, potentially leading to modulation or inhibition of their activity. This interaction can trigger various downstream effects depending on the specific pathways involved:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in metabolic pathways, impacting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : By binding to receptors, it may alter signaling pathways that are crucial for physiological responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics.
  • Anticancer Potential : The ability of the compound to modulate enzyme activity involved in cancer pathways indicates its potential as an anticancer agent.
  • Neuroprotective Effects : Some studies have hinted at possible neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveReduction in oxidative stress markers

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of this compound, researchers tested various concentrations against common bacterial strains. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting that the compound could serve as a lead for developing new antimicrobial agents.

Case Study: Anticancer Potential

Another study focused on the compound's effects on cancer cell lines, where it was found to induce apoptosis through the activation of caspase pathways. The study reported a dose-dependent increase in apoptotic markers when treated with this compound, indicating its potential utility in cancer therapeutics.

Comparative Analysis with Similar Compounds

This compound can be compared with other spirocyclic compounds based on their structural and functional characteristics:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-oxa-6-azaspiro[3.4]octaneContains an oxa groupAntimicrobial
Ethyl 6-benzyl-2-oxa-6-azaspiroBenzyl substitutionAnticancer
Ethyl 7-oxo-6-azaspiro[3.4]octaneOxo group presenceNeuroprotective

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